molecular formula C14H16O B12912772 2-[3-(4-Methylphenyl)propyl]furan CAS No. 109878-70-8

2-[3-(4-Methylphenyl)propyl]furan

Cat. No.: B12912772
CAS No.: 109878-70-8
M. Wt: 200.28 g/mol
InChI Key: DSXHHVFXZSFMJS-UHFFFAOYSA-N
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Description

2-[3-(4-Methylphenyl)propyl]furan is an organic compound with the molecular formula C14H16O It is a furan derivative, characterized by a furan ring attached to a 3-(4-methylphenyl)propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-Methylphenyl)propyl]furan typically involves the reaction of 4-methylphenylpropyl bromide with furan in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-effective reagents, efficient reaction conditions, and scalable purification processes.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-Methylphenyl)propyl]furan can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-[3-(4-Methylphenyl)propyl]furan has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(4-Methylphenyl)propyl]furan is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Phenylfuran: Similar structure but lacks the 3-(4-methylphenyl)propyl group.

    2-[3-(4-Chlorophenyl)propyl]furan: Similar structure with a chlorine atom instead of a methyl group on the phenyl ring.

    2-[3-(4-Methoxyphenyl)propyl]furan: Similar structure with a methoxy group instead of a methyl group on the phenyl ring.

Uniqueness

2-[3-(4-Methylphenyl)propyl]furan is unique due to the presence of the 3-(4-methylphenyl)propyl group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

109878-70-8

Molecular Formula

C14H16O

Molecular Weight

200.28 g/mol

IUPAC Name

2-[3-(4-methylphenyl)propyl]furan

InChI

InChI=1S/C14H16O/c1-12-7-9-13(10-8-12)4-2-5-14-6-3-11-15-14/h3,6-11H,2,4-5H2,1H3

InChI Key

DSXHHVFXZSFMJS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CCCC2=CC=CO2

Origin of Product

United States

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